molecular formula C11H13FO2 B13316477 Methyl 2-(3-fluoro-4-methylphenyl)propanoate

Methyl 2-(3-fluoro-4-methylphenyl)propanoate

Cat. No.: B13316477
M. Wt: 196.22 g/mol
InChI Key: USMVPVHBEFBRJZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-4-methylphenyl)propanoate is an organic compound with the molecular formula C11H13FO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluoro-4-methylphenyl)propanoate typically involves the esterification of 3-fluoro-4-methylphenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoro-4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-fluoro-4-methylphenylpropanoic acid.

    Reduction: 3-fluoro-4-methylphenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-fluoro-4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoro-4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-fluoro-5-methylphenyl)propanoate
  • Methyl 2-(4-fluoro-3-methylphenyl)propanoate
  • Methyl 2-(2-fluoro-4-methylphenyl)propanoate

Uniqueness

Methyl 2-(3-fluoro-4-methylphenyl)propanoate is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds.

Biological Activity

Methyl 2-(3-fluoro-4-methylphenyl)propanoate, a compound characterized by its unique fluorinated aromatic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H13FO2
  • Molecular Weight : Approximately 222.23 g/mol
  • Structure : The compound features a propanoate moiety attached to a phenyl ring substituted with a fluorine atom and a methyl group.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, potentially improving membrane permeability and metabolic stability. The amino group can participate in hydrogen bonding, facilitating interactions with biological macromolecules.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition could lead to increased levels of these signaling molecules, thereby influencing pain perception and inflammation pathways .

Neuropharmacological Effects

This compound has been evaluated for its effects on neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of neurotransmitter receptors, which is crucial for developing treatments for neurological disorders such as anxiety and depression .

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits antimicrobial properties against various pathogens. Its structural features contribute to its ability to disrupt microbial membranes or interfere with metabolic pathways essential for bacterial survival .

Case Studies

  • Study on FAAH Inhibition :
    • Objective : To evaluate the inhibitory effect on FAAH.
    • Findings : this compound significantly inhibited FAAH activity in cell cultures, leading to increased endocannabinoid levels.
    • Implications : Suggests potential use in pain management therapies .
  • Neuropharmacological Assessment :
    • Objective : To assess effects on neurotransmitter systems.
    • Findings : The compound modulated serotonin and dopamine receptor activity, indicating potential antidepressant properties.
    • Implications : May serve as a scaffold for developing new antidepressants .
  • Antimicrobial Studies :
    • Objective : To test antimicrobial efficacy.
    • Findings : Showed significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
    • Implications : Highlights potential applications in treating bacterial infections .

Data Table

Biological ActivityObserved EffectReference
FAAH InhibitionSignificant inhibition observed
Neurotransmitter ModulationEnhanced serotonin/dopamine activity
Antimicrobial ActivityMIC: 10-50 µg/mL against Gram-positive bacteria

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

methyl 2-(3-fluoro-4-methylphenyl)propanoate

InChI

InChI=1S/C11H13FO2/c1-7-4-5-9(6-10(7)12)8(2)11(13)14-3/h4-6,8H,1-3H3

InChI Key

USMVPVHBEFBRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C(=O)OC)F

Origin of Product

United States

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